
Benzoic acid, 4-(2,3-dihydroxybenzylidenamino)-, propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-[(2,3-dihydroxybenzylidene)amino]benzoate is an organic compound with the molecular formula C17H17NO4 and a molecular weight of 299.32 g/mol . This compound is characterized by the presence of a propyl ester group, a benzylideneamino linkage, and a dihydroxybenzene moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-[(2,3-dihydroxybenzylidene)amino]benzoate typically involves the condensation reaction between 2,3-dihydroxybenzaldehyde and propyl 4-aminobenzoate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[(2,3-dihydroxybenzylidene)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The dihydroxybenzene moiety can be oxidized to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Propyl 4-[(2,3-dihydroxybenzylidene)amino]benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of propyl 4-[(2,3-dihydroxybenzylidene)amino]benzoate involves its interaction with various molecular targets and pathways. The dihydroxybenzene moiety can participate in redox reactions, contributing to its antioxidant properties. The imine group can interact with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. These interactions can modulate cellular pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Propyl 4-hydroxybenzoate: Known for its use as a preservative in cosmetics and pharmaceuticals.
Propyl 4-aminobenzoate: Used as a local anesthetic and in the synthesis of other organic compounds.
Uniqueness
Propyl 4-[(2,3-dihydroxybenzylidene)amino]benzoate is unique due to the presence of both dihydroxybenzene and imine functionalities, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various research applications .
Properties
Molecular Formula |
C17H17NO4 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
propyl 4-[(2,3-dihydroxyphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C17H17NO4/c1-2-10-22-17(21)12-6-8-14(9-7-12)18-11-13-4-3-5-15(19)16(13)20/h3-9,11,19-20H,2,10H2,1H3 |
InChI Key |
BLUHPTWPQPDHHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


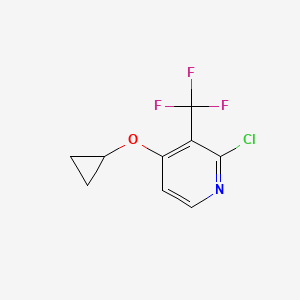


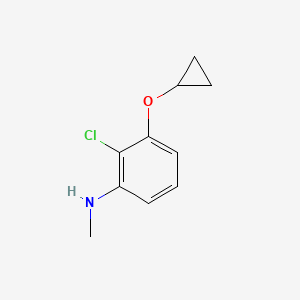
![3-((tert-Butoxycarbonyl)amino)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B14813067.png)

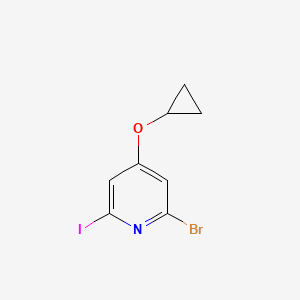
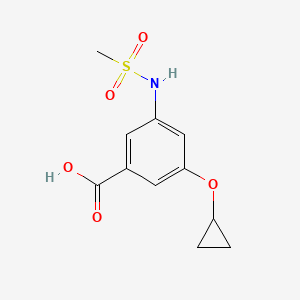



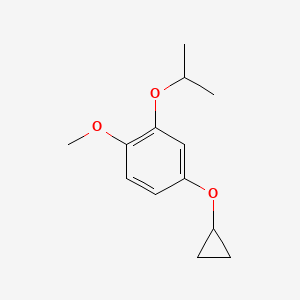
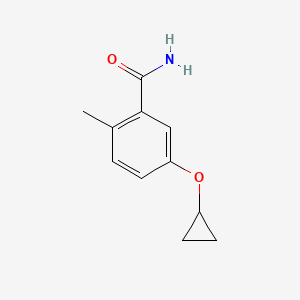
![N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B14813121.png)
